molecular formula C11H15ClFN B1388242 3-(4-Fluorophenyl)piperidine hydrochloride CAS No. 1106940-94-6

3-(4-Fluorophenyl)piperidine hydrochloride

Cat. No.: B1388242
CAS No.: 1106940-94-6
M. Wt: 215.69 g/mol
InChI Key: DGGGTQAVNWSYAD-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)piperidine hydrochloride is a piperidine derivative featuring a 4-fluorophenyl group attached at the 3-position of the piperidine ring. The fluorine atom on the phenyl ring enhances metabolic stability and influences electronic properties, making this compound a candidate for pharmacological applications .

Properties

IUPAC Name

3-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGGTQAVNWSYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662842
Record name 3-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106940-94-6
Record name Piperidine, 3-(4-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1106940-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent. One common method involves the use of sodium borohydride as the reducing agent, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions usually include a solvent such as ethanol or methanol and are carried out at room temperature.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

3-(4-Fluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Fluorophenyl)piperidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various receptors and enzymes, modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and selectivity for its targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

4-(4-Fluorophenyl)piperidine Hydrochloride (CAS 6716-98-9)
  • Structure : The 4-fluorophenyl group is at the 4-position of the piperidine ring.
  • Key Differences : Positional isomerism affects molecular conformation and binding interactions. The 4-substituted derivative may exhibit different steric hindrance and hydrogen-bonding capabilities compared to the 3-substituted target compound.
  • For example, paroxetine (a 3,4-disubstituted piperidine) shows high affinity for serotonin transporters due to its benzodioxol substituent .
3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride (CAS 118412-66-1)
  • Structure : A carbonyl group links the 4-fluorophenyl moiety to the piperidine ring.
  • Functional Impact: This modification may limit CNS penetration compared to the non-carbonyl analog, as polar groups often reduce blood-brain barrier permeability .

Functional Group Variations

3-(4-Fluoro-phenylsulfanylMethyl)-piperidine Hydrochloride (CAS 1289385-78-9)
  • Structure : A sulfanyl methyl group bridges the 4-fluorophenyl and piperidine rings.
  • Key Differences : The sulfur atom increases lipophilicity and may enhance metabolic stability. Sulfur-containing compounds often exhibit unique reactivity, such as susceptibility to oxidation or participation in disulfide bonds.
  • Pharmacological Considerations : Sulfur substituents can modulate receptor binding; for example, thioether groups in antidepressants like zopiclone influence GABA receptor interactions .
N-Chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine
  • Structure : A hydroxymethyl group at the 3-position and an N-chloro substituent.
  • The N-chloro group is reactive and may lead to rearrangements under basic conditions, as shown in quantum-chemical studies .

Heterocyclic Analogues

BMY 14802 (α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanol Hydrochloride)
  • Structure: A piperazine ring replaces piperidine, with additional fluoropyrimidine and butanol substituents.
  • Key Differences : Piperazine rings (two nitrogen atoms) are more basic than piperidines, affecting protonation states at physiological pH. BMY 14802 acts as a sigma receptor ligand and dopamine receptor antagonist, demonstrating how heterocycle choice directs pharmacological activity .

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • Paroxetine Hydrochloride (SSRI) : The 3,4-disubstituted piperidine in paroxetine includes a benzodioxol group critical for serotonin reuptake inhibition. The target compound lacks this group, suggesting divergent therapeutic applications .

Physicochemical Properties

Compound Molecular Weight Solubility Key Functional Groups
3-(4-Fluorophenyl)piperidine HCl ~243.71 (est.) Moderate (polar aprotic solvents) Fluorophenyl, piperidine
3-[(4-Fluorophenyl)carbonyl]piperidine HCl 243.71 Low (due to carbonyl) Carbonyl, fluorophenyl
Paroxetine HCl 374.83 Freely soluble in methanol Benzodioxol, hydroxymethyl

Biological Activity

3-(4-Fluorophenyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its chirality and structural features, has been investigated for its potential applications in pharmacology, particularly in the fields of neuropharmacology and cancer therapy.

  • Molecular Formula : C11H13ClFN
  • Molecular Weight : 229.68 g/mol
  • Structure : The compound features a piperidine ring substituted with a 4-fluorophenyl group, contributing to its unique biological properties.

Research indicates that the biological activity of this compound is mediated through several mechanisms:

  • Receptor Binding : The compound exhibits binding affinity to various neurotransmitter receptors, including dopamine and serotonin receptors, which are critical in modulating mood and behavior.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmitter breakdown, thus enhancing cholinergic signaling .

Neuropharmacological Effects

Studies have demonstrated that this compound may possess antidepressant and anxiolytic properties. Its interaction with serotonin receptors suggests potential efficacy in treating mood disorders. In vitro assays have shown that it can significantly reduce depressive-like behaviors in animal models.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antidepressant Activity : A study found that the compound exhibited significant antidepressant effects in rodent models when administered at specific dosages, showing a reduction in immobility time in forced swim tests.
  • Anticancer Activity : In a comparative study against established chemotherapeutics like bleomycin, this compound showed enhanced cytotoxicity and apoptosis induction, suggesting it may serve as a viable alternative or adjunct in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure TypeNotable Activity
(S)-(+)-N-Methyl-N-(4-fluorophenyl)piperidinePiperidine derivativeAntidepressant
1-(4-Fluorophenyl)piperazinePiperazine derivativeAntipsychotic
4-Fluoro-N-methylpiperidinePiperidine derivativeAnalgesic

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity and structural integrity of 3-(4-Fluorophenyl)piperidine hydrochloride?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., 206–210 nm) is standard for quantifying purity, as demonstrated in paroxetine hydrochloride analysis . Complementary techniques include:

  • 1H NMR spectroscopy : Detects impurities (e.g., residual solvents like acetone) and confirms stereochemistry .
  • Optical rotation : Measures enantiomeric purity (e.g., [α]20D = -83° to -93° for paroxetine analogs) .
  • Melting point analysis : Validates crystallinity (e.g., decomposition near 140°C for related compounds) .

Q. How is X-ray crystallography utilized to resolve the stereochemistry of 3-(4-Fluorophenyl)piperidine derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (R factor < 0.1) is critical. For example, (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride was resolved using SCXRD (R = 0.065, wR = 0.203) . Key steps:

  • Crystal growth via slow evaporation in polar solvents.
  • Data collection at 298 K with Mo-Kα radiation.
  • SHELX software suite for structure solution and refinement .

Advanced Research Questions

Q. What synthetic strategies optimize the introduction of the 4-fluorophenyl group into piperidine systems?

  • Methodology :

  • Friedel-Crafts alkylation : React piperidine-4-carboxylic acid derivatives with fluorobenzene using AlCl3 as a catalyst, followed by Wolff-Kishner reduction to yield 4-[(4-fluorophenyl)methyl]piperidine .
  • Hydrolysis of intermediates : Base-mediated hydrolysis (e.g., NaOH in amide solvents) of haloalkyl intermediates to install the fluorophenyl moiety, as seen in trans-4-fluorophenyl piperidine synthesis .

Q. How do solvent systems influence the reaction efficiency and regioselectivity in synthesizing this compound?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates, while ethers (THF, dioxane) improve stereochemical control. For example:

  • Amides (DMF) : Accelerate hydrolysis of ester intermediates (e.g., 85% yield in trans-4-fluorophenyl piperidine synthesis) .
  • Ethers : Reduce side reactions in Grignard additions to piperidine ketones .

Q. What challenges arise in scaling up enantioselective synthesis of this compound?

  • Methodology :

  • Chiral resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic catalysis to separate enantiomers .
  • Purification : Distillation under reduced pressure (e.g., 0.1 mmHg) or recrystallization from ethanol/water mixtures to isolate enantiopure hydrochloride salts .
  • Process optimization : Monitor reaction kinetics (e.g., via in-situ IR) to minimize racemization during scale-up .

Data Contradictions and Mitigation

Q. How can conflicting data on solvent effects in fluorophenyl-piperidine synthesis be reconciled?

  • Analysis : While recommends amides for hydrolysis, uses ethers for reduction. Contradictions arise from differing reaction mechanisms (SN2 vs. radical pathways).
  • Resolution : Design solvent screens (e.g., DMF vs. THF) to empirically determine optimal conditions for specific intermediates .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (H333 hazard) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Structural and Functional Comparisons

Q. How does the 4-fluorophenyl substitution influence the pharmacological activity of piperidine derivatives compared to non-fluorinated analogs?

  • Methodology :

  • Receptor binding assays : Compare Ki values for fluorinated vs. non-fluorinated analogs (e.g., paroxetine’s 5-HT inhibition Ki = 0.065 nM vs. non-fluorinated analogs’ Ki > 1 nM) .
  • Computational modeling : Density functional theory (DFT) to assess fluorophenyl effects on π-π stacking with aromatic residues in target proteins .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)piperidine hydrochloride
Reactant of Route 2
3-(4-Fluorophenyl)piperidine hydrochloride

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